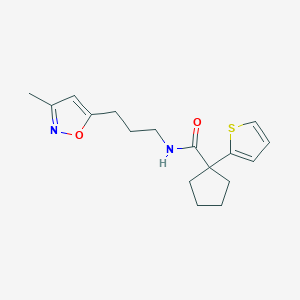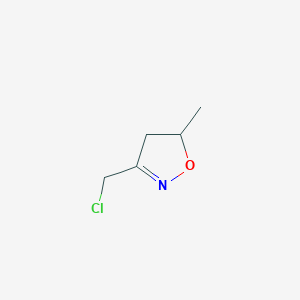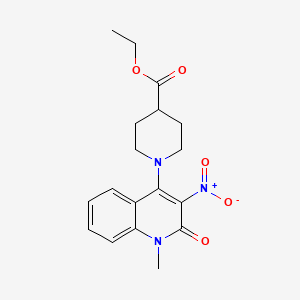
N-(オキサン-3-イル)フラン-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(oxan-3-yl)furan-3-carboxamide is a chemical compound that belongs to the class of furan carboxamides. These compounds are known for their unique chemical structures and potential applications in various fields, including medicinal chemistry and environmental science. The compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and an oxan-3-yl group attached to the nitrogen atom of the carboxamide group.
科学的研究の応用
N-(oxan-3-yl)furan-3-carboxamide has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of furan carboxamides in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents with improved efficacy and safety profiles.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of other valuable chemical compounds.
作用機序
Target of Action
N-(oxan-3-yl)furan-3-carboxamide is a derivative of furan, a class of organic compounds that have been employed as medicines in a number of distinct disease areas . Furan derivatives have shown remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents . The primary targets of N-(oxan-3-yl)furan-3-carboxamide are likely to be bacterial cells, particularly gram-positive and gram-negative bacteria .
Mode of Action
Furan derivatives are known to interact with their targets in a way that disrupts essential biological processes, leading to the death of the bacterial cells
Biochemical Pathways
Furan derivatives are known to interfere with several bacterial processes, which could include dna replication, protein synthesis, and cell wall synthesis . The disruption of these processes can lead to the death of the bacterial cells .
Result of Action
The result of N-(oxan-3-yl)furan-3-carboxamide’s action is the death of bacterial cells, leading to the resolution of bacterial infections . This is achieved through the disruption of essential bacterial processes, as mentioned above .
Action Environment
The action of N-(oxan-3-yl)furan-3-carboxamide can be influenced by various environmental factors. For instance, the presence of light can lead to the photodegradation of furan carboxamides This could potentially affect the stability and efficacy of N-(oxan-3-yl)furan-3-carboxamide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxan-3-yl)furan-3-carboxamide typically involves the reaction of furan-3-carboxylic acid with oxan-3-amine under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of N-(oxan-3-yl)furan-3-carboxamide may involve more efficient and scalable methods. These could include the use of automated flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of alternative coupling reagents that are more cost-effective and environmentally friendly may be explored to optimize the production process.
化学反応の分析
Types of Reactions
N-(oxan-3-yl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) and are carried out under controlled temperatures.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated furan derivatives.
類似化合物との比較
N-(oxan-3-yl)furan-3-carboxamide can be compared with other similar compounds, such as:
Furan-3-carboxamide: Lacks the oxan-3-yl group, which may result in different chemical reactivity and biological activity.
Oxan-3-yl derivatives: Compounds with the oxan-3-yl group attached to different functional groups, which may exhibit distinct properties and applications.
Furan derivatives:
The uniqueness of N-(oxan-3-yl)furan-3-carboxamide lies in its specific combination of the furan ring and oxan-3-yl group, which imparts unique chemical and biological properties that can be leveraged in various scientific and industrial applications.
特性
IUPAC Name |
N-(oxan-3-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-10(8-3-5-14-6-8)11-9-2-1-4-13-7-9/h3,5-6,9H,1-2,4,7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCWBIBCPSRDQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)NC(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2-chlorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2470750.png)
![N-[[6-[2-(2-Hydroxyethyl)piperidin-1-yl]pyridin-3-yl]methyl]but-2-ynamide](/img/structure/B2470752.png)
![8-(3,4-dimethylbenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2470755.png)
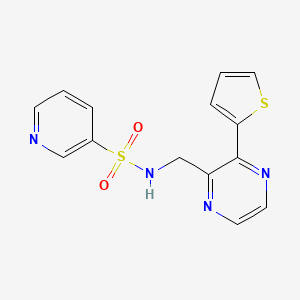
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2470759.png)
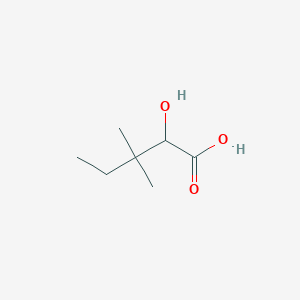
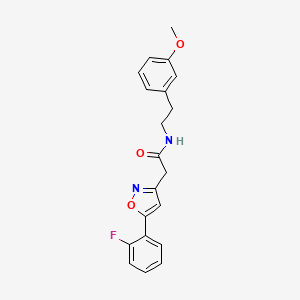
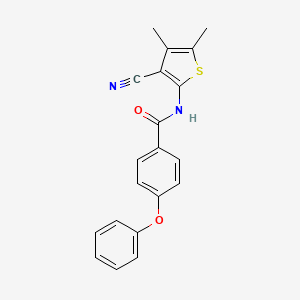
![4-methoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2470766.png)
![ethyl 1-methyl-5-{6-[(oxan-4-yl)methoxy]pyridine-3-amido}-1H-pyrazole-4-carboxylate](/img/structure/B2470767.png)
![N'-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2470768.png)
